(2S)-oxan-2-ylmethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-oxan-2-ylmethanol typically involves the reduction of tetrahydro-2H-pyran-2-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained after purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reduction methods. Catalytic hydrogenation is another approach, where the aldehyde is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and can be easily scaled for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-oxan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form tetrahydro-2H-pyran-2-methanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Tetrahydro-2H-pyran-2-carboxaldehyde or tetrahydro-2H-pyran-2-carboxylic acid.
Reduction: Various tetrahydro-2H-pyran-2-methanol derivatives.
Substitution: Tetrahydro-2H-pyran-2-methyl chloride.
Scientific Research Applications
(2S)-oxan-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a building block for the synthesis of drug molecules, particularly those targeting specific chiral centers.
Industry: It is used in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of (2S)-oxan-2-ylmethanol depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
(2S)-oxan-2-ylmethanol can be compared with other similar compounds such as:
Tetrahydro-2H-pyran-2-carboxaldehyde: The aldehyde form of the compound, which can be reduced to this compound.
Tetrahydro-2H-pyran-2-carboxylic acid: The carboxylic acid form, which can be derived from the oxidation of this compound.
Tetrahydro-2H-pyran-2-methyl chloride: A derivative formed through substitution reactions.
The uniqueness of this compound lies in its chiral nature and its versatility as an intermediate in various chemical reactions, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
[(2S)-oxan-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426209 | |
Record name | (2S)-oxan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51450-44-3 | |
Record name | (2S)-oxan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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